2-nitroso-octahydro-1H-isoindole
Description
2-Nitroso-octahydro-1H-isoindole is a bicyclic organic compound featuring an isoindole core saturated with eight hydrogen atoms (octahydro) and a nitroso (-NO) substituent at the 2-position. Isoindole derivatives are widely studied for pharmaceutical and agrochemical applications, with substituents like nitro, sulfanyl, and methoxy groups modulating their properties .
Properties
IUPAC Name |
2-nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-9-10-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJVCCZLXDCVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitroso-octahydro-1H-isoindole typically involves the nitrosation of octahydroisoindole. One common method includes the reaction of octahydroisoindole with nitrous acid (HNO2) under acidic conditions. The reaction is carried out at low temperatures to prevent the decomposition of the nitroso compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where octahydroisoindole is reacted with a nitrosating agent in a controlled environment. This ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-nitroso-octahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced to an amine group (-NH2) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-Nitro-1,3,3a,4,5,6,7,7a-octahydroisoindole
Reduction: 2-Amino-1,3,3a,4,5,6,7,7a-octahydroisoindole
Substitution: Various substituted isoindole derivatives
Scientific Research Applications
2-nitroso-octahydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitroso-octahydro-1H-isoindole involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Nitroso vs. Nitro Derivatives
- 2-Nitroso-octahydro-1H-isoindole: The nitroso group (-NO) is a redox-active moiety that can participate in tautomerism and coordination chemistry. Its electron-withdrawing nature may enhance electrophilic reactivity.
- Nitro-substituted analogs: For example, a compound with a nitro (-NO₂) group at the 2-position (δ_C-NO₂ = 147.14 ppm in ^13C-NMR) exhibits distinct electronic effects.
Sulfanyl and Methoxy Substituents
Spectroscopic and Physical Properties
*Estimated data based on analogs; exact values require experimental validation.
Key Observations:
- Nitroso vs. Nitro : The nitroso group likely reduces hydrophobicity (lower XLogP3) compared to nitro derivatives due to its smaller size and polar nature.
- Hydrogen Bonding : Nitroso derivatives may exhibit stronger intermolecular interactions than unsubstituted octahydro-isoindole, influencing crystallization and solubility .
Biological Activity
2-nitroso-octahydro-1H-isoindole is a nitrogen-containing heterocyclic compound with significant potential in biological applications. It is characterized by a nitroso group (-NO) attached to the nitrogen atom in the isoindole structure, which influences its reactivity and biological interactions. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C8H14N2O
- IUPAC Name : 2-nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole
- CAS Number : 23083-75-2
The compound’s structure allows it to engage in various chemical reactions, including oxidation and reduction processes, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can influence several biochemical pathways, resulting in diverse biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may modulate the expression of genes involved in cell cycle regulation and apoptosis.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Interaction with cholinesterases |
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindoline | Isoindole derivative | Moderate anticancer effects |
| 2-Nitroso-1,2,3,4-tetrahydroisoquinoline | Isoquinoline derivative | Antimicrobial properties |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A study conducted by researchers evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cancer Research : In a recent investigation into its anticancer properties, the compound was tested on various cancer cell lines including breast and prostate cancer cells. It demonstrated IC50 values ranging from 10 to 30 µM, indicating promising cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
